7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure This compound is notable for its unique combination of a fluorobenzyl group, a dimethyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents sequentially. For example, the fluorobenzyl group can be introduced via nucleophilic substitution reactions, while the imidazole moiety can be added through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole moiety or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl or imidazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or imidazole moieties .
Scientific Research Applications
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and imidazole-containing molecules. Examples include:
- 2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-ylmethanol
- Various imidazole derivatives with antimicrobial and anticancer activities
Uniqueness
What sets 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C18H17FN6O2S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H17FN6O2S/c1-22-9-8-20-16(22)28-17-21-14-13(15(26)24(3)18(27)23(14)2)25(17)10-11-4-6-12(19)7-5-11/h4-9H,10H2,1-3H3 |
InChI Key |
ZYJDDNZAUPQLPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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